molecular formula C4H6O B146094 Butadiene monoxide CAS No. 930-22-3

Butadiene monoxide

Cat. No.: B146094
CAS No.: 930-22-3
M. Wt: 70.09 g/mol
InChI Key: GXBYFVGCMPJVJX-UHFFFAOYSA-N
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Description

It is a colorless liquid that is highly flammable and miscible with various organic solvents such as ethanol, ethyl ether, and benzene . Butadiene monoxide is primarily used as an intermediate in the synthesis of other chemicals and has significant industrial importance.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butadiene monoxide can be synthesized from butadiene through the bromohydrin method. This involves the addition of bromine and water to butadiene to form a bromohydrin intermediate, which is then treated with a base to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the epoxidation of butadiene using peroxyacetic acid or other peroxides as oxidizing agents. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Butadiene monoxide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form butadiene diol.

    Reduction: It can be reduced to form butadiene.

    Substitution: It can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions:

    Oxidation: Peroxyacetic acid is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

Butadiene monoxide exerts its effects primarily through alkylation reactions. It reacts with nucleophilic sites in DNA and proteins, forming adducts that can lead to mutations and other cellular damage. The primary molecular targets include nucleophilic sites on purine and pyrimidine bases in DNA . The pathways involved in its metabolism include cytochrome P-450-dependent epoxidation, followed by enzymatic hydration .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity with nucleophilic sites in biological molecules, leading to its mutagenic and carcinogenic properties. Its ability to form specific DNA adducts distinguishes it from other similar epoxides .

Biological Activity

Butadiene monoxide (BDO) is a significant metabolite of 1,3-butadiene, a compound widely recognized for its carcinogenic properties. Understanding the biological activity of this compound is crucial for assessing its potential health risks and mechanisms of toxicity. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including genotoxicity, carcinogenicity, and metabolic pathways.

Chemical Structure and Properties

This compound is an epoxide derived from 1,3-butadiene. Its structure allows it to react with biological macromolecules such as DNA and proteins, potentially leading to mutagenic effects. The reactivity of BDO is primarily due to its electrophilic nature, which facilitates the formation of adducts with nucleophilic sites in cellular components.

Genotoxicity

Several studies have demonstrated that this compound exhibits genotoxic properties:

  • In Vitro Studies : BDO has been shown to induce mutations in various cell lines. For instance, the Ames test indicated a significant increase in mutagenicity when BDO was tested with Salmonella typhimurium strains. This suggests that BDO can cause genetic mutations through direct interaction with DNA .
  • In Vivo Studies : Research involving rodent models has revealed that BDO is capable of inducing sister chromatid exchanges (SCEs) and micronuclei in bone marrow cells. Mice appear to be more susceptible to these effects compared to rats, aligning with observations of species-specific responses to 1,3-butadiene exposure .

Table 1: Summary of Genotoxicity Findings

Study TypeModel OrganismObserved EffectsReference
In VitroSalmonella typhimuriumIncreased mutagenicity
In VivoMiceInduction of SCEs and micronuclei
In VivoRatsLower susceptibility compared to mice

Carcinogenicity

This compound has been implicated in the carcinogenic effects associated with 1,3-butadiene exposure:

  • Carcinogenic Mechanisms : BDO is believed to contribute to the carcinogenic process by forming DNA adducts that lead to mutations. Studies have shown that these adducts can persist in tissues, providing a potential biomarker for exposure and effect .
  • Animal Studies : Chronic exposure studies in mice have demonstrated that BDO can lead to tumor formation at various sites, similar to the effects observed with 1,3-butadiene itself. Notably, the carcinogenic potency of BDO appears to be higher in mice than in rats .

Table 2: Carcinogenic Effects of this compound

Study TypeModel OrganismTumor Sites IdentifiedReference
Chronic ExposureMiceMultiple sites (lung, liver)
Chronic ExposureRatsHigher exposure needed for tumor induction

Metabolism and Biomarkers

The metabolism of this compound involves conversion into various reactive metabolites that can interact with cellular macromolecules:

  • Metabolic Pathways : this compound is metabolized primarily by cytochrome P450 enzymes into more reactive species such as diepoxybutane (DEB), which further contributes to its genotoxic potential .
  • Biomarkers : Recent studies have focused on identifying biomarkers for exposure to this compound and its metabolites. Hemoglobin adducts formed from these interactions provide a promising avenue for monitoring human exposure and assessing risk .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Case Study on Occupational Exposure : Workers exposed to high levels of 1,3-butadiene showed elevated levels of hemoglobin adducts associated with this compound, correlating with increased incidences of hematological malignancies.
  • Animal Model Studies : In a controlled study where rodents were exposed to this compound via inhalation, significant increases in SCEs were observed in bone marrow cells, confirming its genotoxic effects.

Properties

IUPAC Name

2-ethenyloxirane
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InChI

InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2
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InChI Key

GXBYFVGCMPJVJX-UHFFFAOYSA-N
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Canonical SMILES

C=CC1CO1
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Molecular Formula

C4H6O
Record name 1,2-EPOXY-3-BUTENE
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Related CAS

26703-03-7
Record name Oxirane, 2-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID4025240
Record name 1,2-Epoxy-3-butene
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Molecular Weight

70.09 g/mol
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Physical Description

1,2-epoxy-3-butene is a clear light yellow liquid. (NTP, 1992), Light yellow liquid; [CAMEO] Colorless liquid; [MSDSonline]
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Boiling Point

149 to 151 °F at 760 mmHg (NTP, 1992), 68 °C
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Flash Point

-50 °F (NTP, 1992), Flash point < -50 °C, BELOW -50 °C (BELOW -58 °F) (CLOSED CUP)
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, and organic solvents
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Density

0.87 (NTP, 1992) - Less dense than water; will float, 0.9006 g/cu cm @ 25 °C
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Vapor Density

2.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.4 (AIR= 1)
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Vapor Pressure

154.0 [mmHg]
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Impurities

May contain up to 3% methylene chloride.
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Color/Form

Liquid

CAS No.

930-22-3
Record name 1,2-EPOXY-3-BUTENE
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Melting Point

-211 °F (NTP, 1992), -135 deg
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Synthesis routes and methods I

Procedure details

CPCA is derived from 1,3-butadiene by a sequence of four reactions. Monoepoxidation of 1,3-butadiene produces 3,4-epoxy-1-butene (EPB) as described in U.S. Pat. Nos. 4,897,498 and 4,950,773. This epoxide is isomerized to 2,5-DHF (U.S. Pat. Nos. 5,082,956 and 5,315,019) which is isomerized to 2,3-DHF (U.S. Pat. Nos. 5,254,701 and 5,536,851). Finally, 2,3-DHF is isomerized to CPCA (C. L. Wilson, J. Amer. Chem. Soc., 69, 3002 (1947) and U.S. Pat. No. 5,502,257).
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Synthesis routes and methods II

Procedure details

In U.S. Pat. No. 5,077,418 and U.S. Pat. No. 5,117,013 it is reported that the hydrogenation of vinyloxirane solutions over palladium-containing catalysts gives n-butyraldehyde as main product. For instance, hydrogenation of vinyloxirane together with tetrahydrofuran as solvent over a supported palladium catalyst (5% by weight of palladium on activated carbon) at a temperature of from 50 to 55° C. and a pressure of 3.5 bar gives after a reaction time of 3 h a hydrogenation effluent comprising 55% of n-butyraldehyde, only 27% of 1,2-butylene oxide and 9% of n-butanol. If the hydrogenation is carried out over alumina-supported palladium catalysts (5% of Pd/Al2O3), only traces of 1,2-butylene oxide are formed after 6 hours at from 25 to 55° C. and a pressure of 3.5 bar or after 4 hours at 100° C. and 20.7 bar. n-Butyraldehyde is formed as the main product with a selectivity of, respectively, 87% or 78% and quantitative conversion. The two U.S. applications also describe the hydrogenation of vinyloxirane over Raney nickel, when n-butanol is formed as the main product. The 1,2-butylene oxide yield is relatively low at 41%. The hydrogenation of vinyloxirane over a supported platinum catalyst (1% by weight of Pt/Al2O3) at 100° C. and 20.7 bar hydrogen pressure produces after 4.6 h and complete conversion only 40% of 1,2-butylene oxide and also 23% of n-butanol, 24% of butanols, 5% of crotonaldehyde and 3% of n-butyraldehyde. Other platinum catalysts give even lower 1,2-butylene oxide yields.
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Synthesis routes and methods III

Procedure details

The significance of the conjugated epoxyalkene system in the reactants of this invention is demonstrated by the hydrogenation of 3,4-epoxy-1-butene and 1,2-epoxy-7-octene under mild conditions of 50°-55° C. and 4.6 bars hydrogen pressure using a sulfur-modified Raney-nickel catalyst. Such hydrogenation of 3,4-epoxy-1-butene gives 74% crotyl alcohol and 23% 3-buten-1-ol whereas the hydrogenation of 1,2-epoxy-7-octene (wherein the double bond and epoxy groups are separated by four carbon atoms) gives a mixture of starting material, 1,2-epoxyoctane, and isomers of the starting material.
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Synthesis routes and methods IV

Procedure details

Elfarra et al. (1991 Arch. Bioch. Biophy. 286, 244-251) has demonstrated the NADPH-dependent oxidation of 1,3-butadiene by mouse liver microsomes and the hydrogen peroxide-dependent oxidation of 1,3 butadiene by chloroperoxidase. Both oxidations yielded butadiene monoxide and crotonaldehyde.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Butadiene monoxide
Reactant of Route 2
Reactant of Route 2
Butadiene monoxide
Reactant of Route 3
Butadiene monoxide
Reactant of Route 4
Butadiene monoxide
Reactant of Route 5
Butadiene monoxide
Reactant of Route 6
Butadiene monoxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.